6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione
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Overview
Description
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal or its derivatives, under acidic or basic conditions.
Introduction of Dimethylaminoethyl Groups: The dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoxaline core with 2-chloro-N,N-dimethylethylamine in the presence of a base, such as sodium hydride or potassium carbonate.
Oxidation and Final Modifications: The final step involves oxidation and any necessary modifications to achieve the desired quinoxaline-5,10-dione structure. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,10-dione derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the quinoxaline-5,10-dione to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological macromolecules, such as DNA and proteins, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with DNA topoisomerase II. By binding to this enzyme, the compound inhibits its activity, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely on rapid DNA replication for their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A DNA-binding anticancer agent with a similar quinoxaline core structure.
Doxorubicin: Another anticancer agent with a quinoxaline-like structure, known for its broad-spectrum activity against various cancers.
AQ4N: A bioreductive drug with a similar quinoxaline structure, used in hypoxic tumor cells.
Uniqueness
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its specific modifications, such as the dimethylaminoethyl groups, which enhance its solubility and bioavailability. These modifications also contribute to its unique mechanism of action and potential therapeutic applications.
Properties
CAS No. |
154384-82-4 |
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Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)11-9-21-13-5-6-14(22-10-12-26(3)4)16-15(13)19(27)17-18(20(16)28)24-8-7-23-17/h5-8,23-24H,9-12H2,1-4H3 |
InChI Key |
QJOALICDXWWJEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=C(C2=O)NC=CN3 |
Origin of Product |
United States |
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